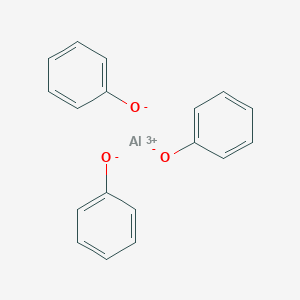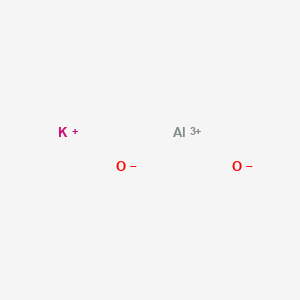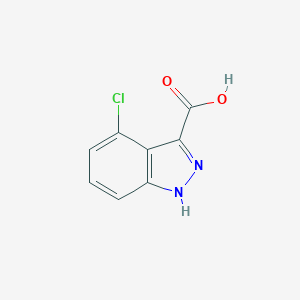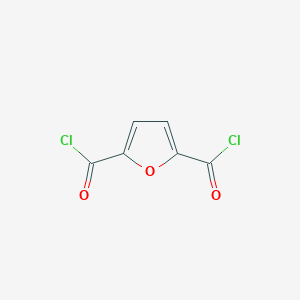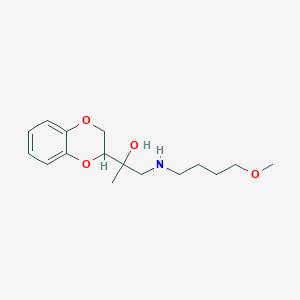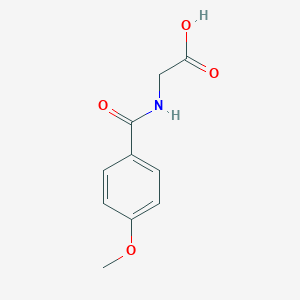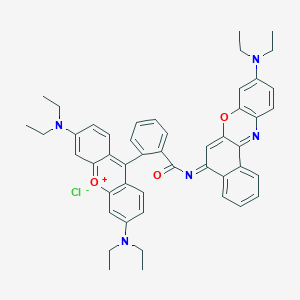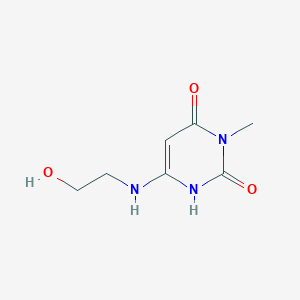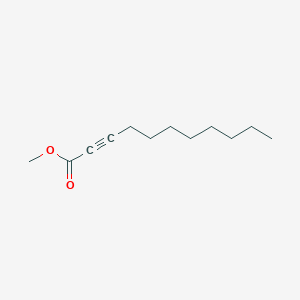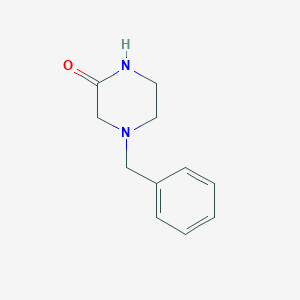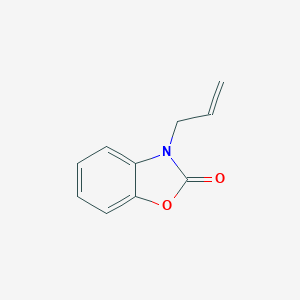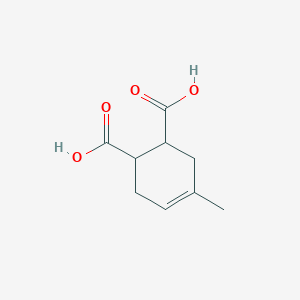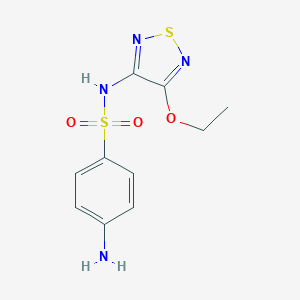
Strontium-88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium-88 is a radioactive isotope of strontium, which is a chemical element with the symbol Sr and atomic number 38. Strontium-88 is produced through the decay of radium-88, which is itself a decay product of thorium-232. Strontium-88 has a half-life of 16.8 years and decays by beta emission to yttrium-88.
Aplicaciones Científicas De Investigación
Geochemistry and Paleoceanography
Strontium isotopes, including Strontium-88, are essential in geochemistry and paleoceanography. They are used for paleoceanographic temperature reconstruction, particularly through the δ88/86Sr ratios in cold-water corals. This application helps in understanding past ocean temperatures and climate conditions (Han Gui-lin, 2011).
Ecosystem Process Tracing
Strontium isotopes serve as tracers for chemical weathering, soil genesis, cation mobility, and the chronostratigraphic correlation of marine sediments. They provide insights into large-scale ecosystem processes and even allow for the examination of cation mobility within soil profiles (R. Capo, B. Stewart, O. Chadwick, 1998).
Archaeology and Forensics
In archaeology and forensics, Strontium-88 isotopes are used for geolocation and provenance studies. They help in building baseline models predicting surficial 87Sr/86Sr variations, which are crucial for determining the geographic origins of archaeological artifacts, ecology, and forensic samples (C. Bataille et al., 2018).
Biomedical Research
Strontium-88 has applications in biomedical research, especially in studying calcium metabolism and bone health. It is used as a marker to understand various aspects of bone physiology and pathology (Walter E Cabrera et al., 1999).
Environmental Science
The stable isotopes of strontium, including Strontium-88, are used to understand and trace environmental processes. They are instrumental in mapping bioavailable strontium variations for large-scale environmental and ecological studies (C. Bataille, B. Crowley, M. Wooller, G. Bowen, 2020).
Wildlife and Forensic Science
Strontium-88 isotopes are utilized in wildlife tracking and forensic science. They help in determining the geographic origin of various animal species and support the tracking of wildlife migration patterns (D. T. Flockhart et al., 2015).
High-Precision Measurement Techniques
Advanced techniques like Multiple Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are employed for high-precision measurements of strontium isotope ratios. These techniques are crucial for accurate environmental and geochemical analyses (S. Ehrlich et al., 2001).
Propiedades
Número CAS |
14119-10-9 |
|---|---|
Nombre del producto |
Strontium-88 |
Fórmula molecular |
Sr |
Peso molecular |
87.905612 g/mol |
Nombre IUPAC |
strontium-88 |
InChI |
InChI=1S/Sr/i1+0 |
Clave InChI |
CIOAGBVUUVVLOB-IGMARMGPSA-N |
SMILES isomérico |
[88Sr] |
SMILES |
[Sr] |
SMILES canónico |
[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



